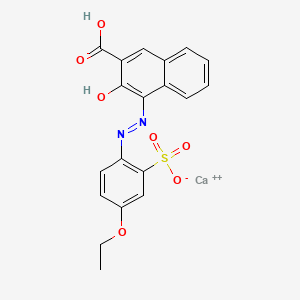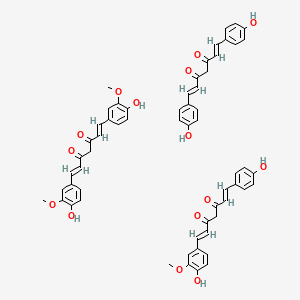
Propanenitrile, 3-(tetradecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(tetradecyloxy)- can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically heated under reflux to ensure complete substitution . Another method involves the dehydration of primary amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of nitriles, including propanenitrile, 3-(tetradecyloxy)-, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol can produce propionitrile, which can then be further modified to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-(tetradecyloxy)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of dilute acid or alkali, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-(tetradecyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanenitrile, 3-(tetradecyloxy)- involves its interaction with various molecular targets. The nitrile group (-CN) can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The long alkyl chain allows it to interact with hydrophobic regions of biological molecules, potentially disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
Propionitrile (Ethyl cyanide): A simple aliphatic nitrile with a shorter alkyl chain.
Acetonitrile: A widely used solvent in organic synthesis with a much shorter alkyl chain.
Butyronitrile: Another aliphatic nitrile with a slightly longer alkyl chain than propionitrile.
Uniqueness
Propanenitrile, 3-(tetradecyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer hydrophobic chains are advantageous, such as in the synthesis of surfactants and specialty chemicals .
Propiedades
Número CAS |
68527-83-3 |
|---|---|
Fórmula molecular |
C17H33NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
3-tetradecoxypropanenitrile |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h2-14,16-17H2,1H3 |
Clave InChI |
NSEZEILPAFNORQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


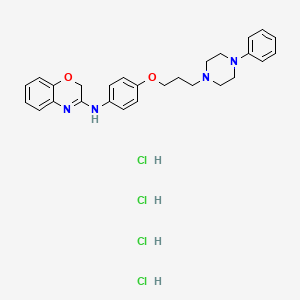
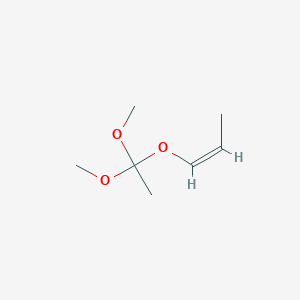
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)

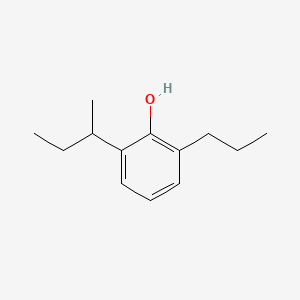
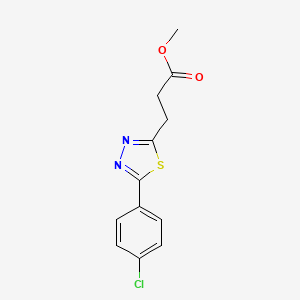

![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
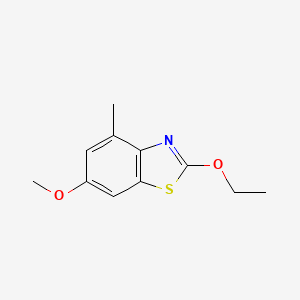
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
